Stannane, (acetyloxy)dimethyloctyl-

Description

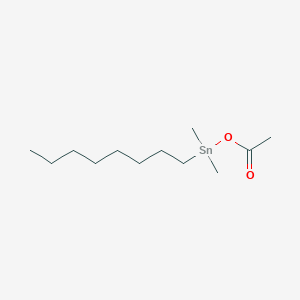

Stannane, (acetyloxy)dimethyloctyl- is an organotin compound characterized by a tin (Sn) center bonded to two methyl groups, one octyl group, and an acetyloxy ligand. The structural arrangement of organic substituents around the tin atom significantly influences their chemical reactivity, toxicity, and environmental persistence. For instance, triorganotin derivatives (e.g., triphenyltin acetate) are potent biocides, whereas diorganotin compounds (e.g., dibutyltin diacetate) often serve as catalysts .

Properties

CAS No. |

91991-16-1 |

|---|---|

Molecular Formula |

C12H26O2Sn |

Molecular Weight |

321.04 g/mol |

IUPAC Name |

[dimethyl(octyl)stannyl] acetate |

InChI |

InChI=1S/C8H17.C2H4O2.2CH3.Sn/c1-3-5-7-8-6-4-2;1-2(3)4;;;/h1,3-8H2,2H3;1H3,(H,3,4);2*1H3;/q;;;;+1/p-1 |

InChI Key |

RFTQWGUAFUEWSI-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCC[Sn](C)(C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of stannane, (acetyloxy)dimethyloctyl- typically involves the reaction of dimethyloctyltin chloride with acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

(CH3)2SnC8H17Cl+CH3COOH→(CH3)2SnC8H17OCOCH3+HCl

Industrial Production Methods

Industrial production of stannane, (acetyloxy)dimethyloctyl- involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Stannane, (acetyloxy)dimethyloctyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form tin oxides.

Reduction: Reduction reactions can convert the compound back to its tin hydride form.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to substitute the acetate group.

Major Products

The major products formed from these reactions include tin oxides, tin hydrides, and various substituted organotin compounds.

Scientific Research Applications

Stannane, (acetyloxy)dimethyloctyl- has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

Biology: Investigated for its potential antibacterial properties.

Medicine: Explored for use in drug delivery systems due to its ability to form stable complexes with various ligands.

Industry: Utilized in the production of PVC stabilizers and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which stannane, (acetyloxy)dimethyloctyl- exerts its effects involves the coordination of the tin atom with various functional groups. This coordination can facilitate catalytic reactions or stabilize reactive intermediates. The molecular targets and pathways involved include:

Coordination with hydroxyl groups: Enhances catalytic activity in condensation reactions.

Interaction with nucleophiles: Stabilizes reactive intermediates in substitution reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Stannane, (acetyloxy)dimethyloctyl- with structurally related organotin compounds, focusing on molecular properties, toxicity, applications, and hazards.

Molecular Structure and Formula

- Stannane, (acetyloxy)dimethyloctyl-: Hypothetical molecular formula C₁₂H₂₄O₂Sn (inferred from substituents: dimethyl, octyl, acetyloxy). No CAS or exact molecular weight is available in the evidence.

- Triphenyltin acetate (C₂₀H₁₈O₂Sn) : Features three phenyl groups and an acetyloxy ligand. Molecular weight: 409.07 g/mol ; CAS: 900-95-8 .

- Dibutyltin diacetate (C₁₂H₂₄O₄Sn) : Contains two butyl groups and two acetyloxy ligands. Molecular weight: 351.02 g/mol ; CAS: 1067-33-0 .

Toxicity Profile

Hazard Classification

- Triphenyltin acetate : Classified as acutely toxic (OSHA HCS) with risks of organ damage .

- Dibutyltin diacetate : Labeled for skin/eye irritation (GHS Category 2) and respiratory sensitization .

- Stannane, (acetyloxy)dimethyloctyl-: Likely falls under GHS Category 2/3 for irritation, based on structural similarity to diorganotin compounds .

Environmental and Handling Precautions

- Thermal Decomposition: All organotin compounds release toxic tin oxides and halogenated gases (if applicable) when heated .

- Handling: Use gloves, goggles, and ventilation to minimize exposure.

Biological Activity

Stannane, (acetyloxy)dimethyloctyl- is a synthetic organotin compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

- CAS Number : 80748-58-9

- Molecular Formula : C16H28O

- Molecular Weight : 236.39 g/mol

- IUPAC Name : 1-(2,2,3-trimethyl-1-bicyclo[2.2.1]heptanyl)cyclohexan-1-ol

| Property | Value |

|---|---|

| CAS No. | 80748-58-9 |

| Molecular Formula | C16H28O |

| Molecular Weight | 236.39 g/mol |

| IUPAC Name | 1-(2,2,3-trimethyl-1-bicyclo[2.2.1]heptanyl)cyclohexan-1-ol |

Antimicrobial Properties

Research indicates that stannane derivatives exhibit significant antimicrobial activity. Studies have shown that these compounds can disrupt microbial cell membranes, leading to cell death. The mechanism of action is thought to involve the interaction of the organotin moiety with cellular components, which can destabilize membranes and inhibit essential cellular processes.

Cytotoxicity and Antitumor Activity

Recent investigations into the cytotoxicity of stannane derivatives have revealed promising results in cancer research. For instance, a study highlighted the antitumor activity of certain organotin compounds, suggesting that they may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Studies

-

Study on Antimicrobial Efficacy :

- A study evaluated the antimicrobial effects of various stannane compounds against common pathogens. Results indicated that stannane, (acetyloxy)dimethyloctyl- exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

-

Cytotoxicity Assessment :

- In vitro tests on cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner, suggesting potential as a chemotherapeutic agent.

Table 2: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antimicrobial | Effective against various pathogens |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

| Mechanism | Disruption of cell membranes |

The biological activity of stannane, (acetyloxy)dimethyloctyl- is primarily attributed to its organotin structure. Organotins interact with thiol groups in proteins and disrupt enzymatic functions critical for microbial and cancer cell survival. The lipophilic nature of this compound facilitates its incorporation into lipid membranes, enhancing its efficacy against both microbial and neoplastic cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.